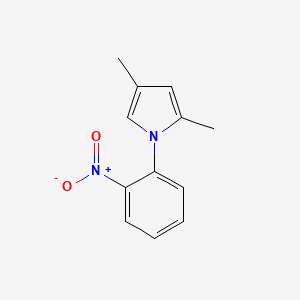
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the nitrophenyl group and dimethyl substitutions on the pyrrole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-nitrobenzaldehyde with 2,4-dimethylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of 2-nitrobenzaldehyde reacts with the pyrrole ring, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the pyrrole ring can undergo electrophilic substitution reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1-(2-nitrophenyl)thio]benzene: Similar structure but with a thio group instead of a pyrrole ring.
2,4-Dimethyl-1-(2-nitrophenyl)imidazole: Contains an imidazole ring instead of a pyrrole ring.
2,4-Dimethyl-1-(2-nitrophenyl)thiazole: Contains a thiazole ring instead of a pyrrole ring.
Uniqueness
2,4-Dimethyl-1-(2-nitrophenyl)-1H-pyrrole is unique due to the presence of both the nitrophenyl group and the dimethyl substitutions on the pyrrole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
65974-61-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,4-dimethyl-1-(2-nitrophenyl)pyrrole |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-10(2)13(8-9)11-5-3-4-6-12(11)14(15)16/h3-8H,1-2H3 |
InChI Key |
ILLGAVLXJBEMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)

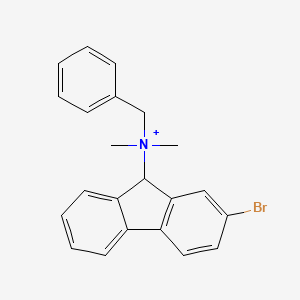


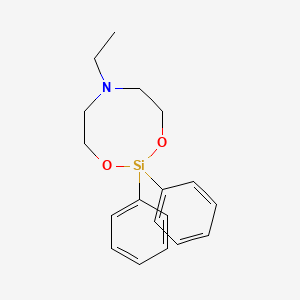
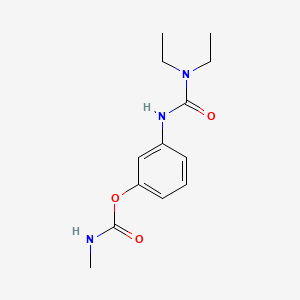

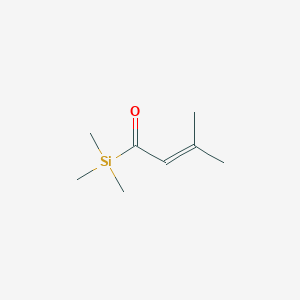
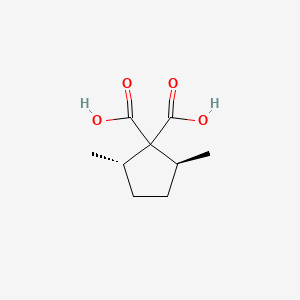
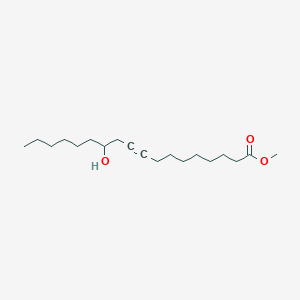
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
